molecular formula C17H17N5O3S B15000409 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B15000409
M. Wt: 371.4 g/mol
InChI Key: YRRZSFFUJIBINW-UHFFFAOYSA-N
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Description

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions where morpholine is introduced to the core structure.

    Attachment of the Phenyl Group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The morpholine and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,3-Triazoles: Known for their diverse pharmacological properties.

    Morpholine Derivatives: Widely used in medicinal chemistry for their bioactive properties.

Uniqueness

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE stands out due to its unique combination of a pyrazolo[1,5-a][1,3,5]triazine core with morpholine and phenyl groups, which confer distinct chemical and biological properties.

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific fields.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C17H17N5O3S/c23-14(21-6-8-25-9-7-21)11-26-16-19-15-13(12-4-2-1-3-5-12)10-18-22(15)17(24)20-16/h1-5,10H,6-9,11H2,(H,19,20,24)

InChI Key

YRRZSFFUJIBINW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

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